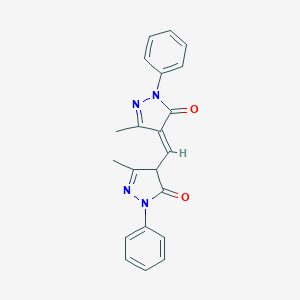
Solvent Yellow 93
Vue d'ensemble
Description
Solvent Yellow 93, also known as Transparent Yellow 3G, is a reddish-yellow powder . It is used in coloring for plastic, PS, HIPS, ABS, PC, PA6, PA66, RPVC, PMMA, SAN, AS, PET, terylene and fiber, and also used in manufacturing of agglomerate for coloring terylene .
Synthesis Analysis
This compound is synthesized from 6-AMINO-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBALDEHYDE and 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one .
Molecular Structure Analysis
The molecular formula of this compound is C21H18N4O2 . Its molecular weight is 358.39 .
Chemical Reactions Analysis
This compound is an azomethine dye . It is insoluble in water, but soluble in ethanol, Chloroform, Acetone and organic solvent .
Physical And Chemical Properties Analysis
This compound appears as a greenish-yellow powder . It has a density of 1.32 g/cm3 and a melting point of 181°C . It has a light fastness in PS of 6-7 and a heat resistance in PS of 300°C .
Applications De Recherche Scientifique
Carcinogenicity Studies : A study on "Solvent Yellow 14," a compound related to Solvent Yellow 93, revealed its carcinogenic properties in rats, inducing neoplastic nodules in the liver. However, it was non-carcinogenic in mice. This study highlights the species-specific effects of such compounds and their implications in toxicological assessments (Westmoreland & Gatehouse, 1991).
Occupational Dermatitis : Research has shown that Solvent Yellow 33, which is similar to this compound, can cause occupational allergic contact dermatitis. This dye is used in various industries and can be found in products like food, plastics, textiles, and cosmetics. Such studies are crucial for understanding occupational health risks associated with dye usage (Noster & Hausen, 1978).
Green Chemistry : A 2019 study focused on replacing toxic solvents with greener alternatives in the preparation of thin-film composite membranes. These membranes were tested for nanofiltration of dyes like Sunset Yellow, demonstrating the growing importance of environmentally friendly practices in chemical processes (Paseta et al., 2019).
Stability Studies : Research on the stability of orange peel pigment, which can relate to the stability of yellow pigments like this compound, showed that such pigments are less stable under certain conditions, emphasizing the importance of proper storage and handling conditions for maintaining pigment quality (Li Qi, 2015).
Extraction Solvent Effects : A study exploring the effects of different extraction solvents on phenolic profiles and antioxidant activities of legumes indicated that solvent choice significantly impacts the extraction efficiency and properties of the extracted compounds. This can be relevant for extracting yellow pigments from natural sources (Xu & Chang, 2007).
Euromarker Reference Material : Solvent Yellow 124, a compound similar to this compound, is used as a fuel marker in the European Union. A study focused on creating a reference material for this dye, emphasizing its importance in regulatory and industrial applications (Goff et al., 2009).
Metabolism and Disposition : Research on Solvent Yellow and Solvent Green aerosols' disposition and metabolism after inhalation provides insight into the toxicokinetics of these compounds. Such information is critical for understanding the health risks of exposure to dyes in industrial settings (Medinsky et al., 1986).
Mécanisme D'action
Safety and Hazards
Solvent Yellow 93 is harmful if swallowed and may cause stomach discomfort . It may cause respiratory irritation, irritation to eyes, and skin irritation in sensitive individuals . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Propriétés
IUPAC Name |
(4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAPQRFSPBUJAU-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4702-90-3 | |
| Record name | C.I. Solvent Yellow 93 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
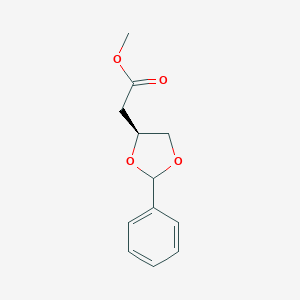
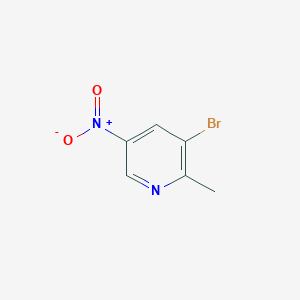
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
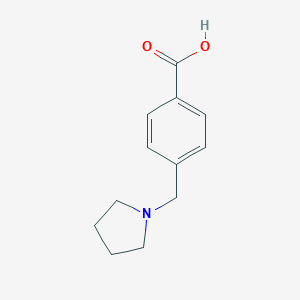
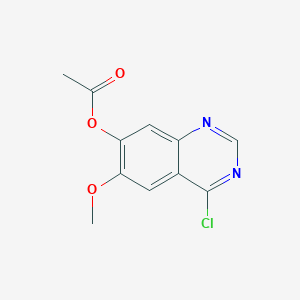
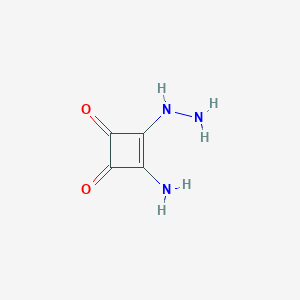
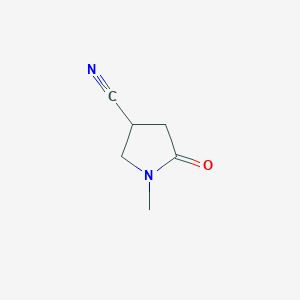
![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
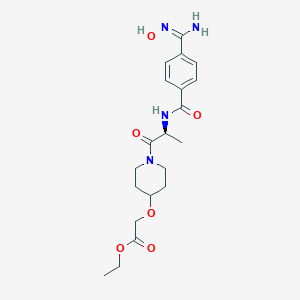
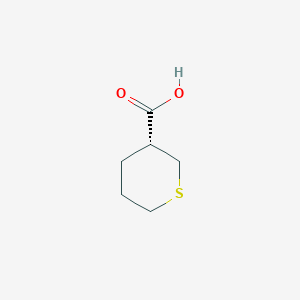
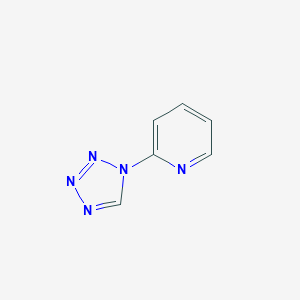
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)